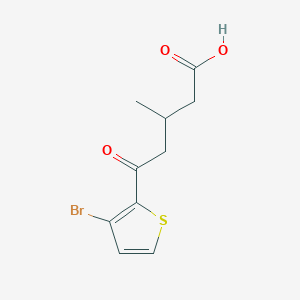

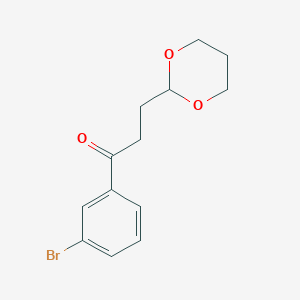

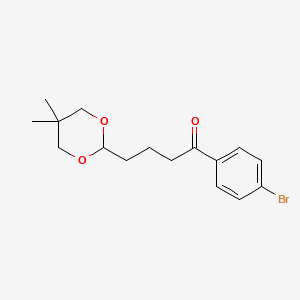

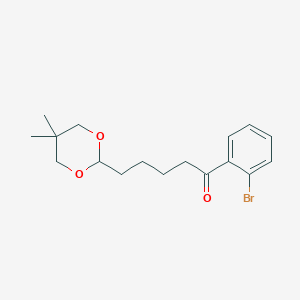

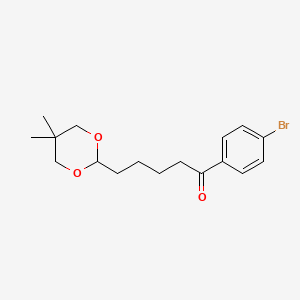

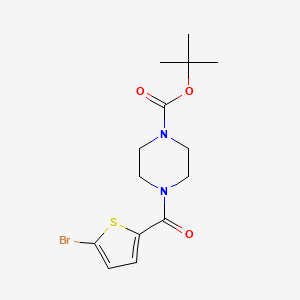

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate

説明

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions, starting from different substituted piperazines or piperidines. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods often involve the use of catalysts, ligands, and specific reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which provided insights into its pharmacologically useful core . The X-ray diffraction data often reveal the crystalline system, space group, and unit cell parameters, as well as intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives are synthesized to serve as intermediates for further chemical reactions. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib . These intermediates can undergo various chemical transformations, including acylation, sulfonation, substitution, and amination, to yield compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis . The crystal structures provide additional information on bond lengths, angles, and molecular conformations . Computational methods like density functional theory (DFT) are used to optimize molecular structures and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which help in understanding the reactivity and stability of the compounds .

科学的研究の応用

Application in Antibacterial Research

- Summary of the Application: This compound has been used in research to study its antibacterial activities. It was screened in vitro at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Methods of Application or Experimental Procedures: The compound was applied to discs at a concentration of 10 μg/disc. These discs were then used in an in vitro assay to test the antibacterial activity of the compound against the bacterial strains .

-

Synthesis of Biologically Active Compounds : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer .

-

Chemical Properties and Structure : This compound has been studied for its chemical properties and structure . Understanding the properties and structure of a compound is crucial in many fields of scientific research, including drug discovery, materials science, and environmental science .

Synthesis of Biologically Active Compounds

- Summary of the Application: This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer .

- Methods of Application or Experimental Procedures: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results or Outcomes: The successful synthesis of crizotinib, a potent anti-cancer drug .

Chemical Properties and Structure

- Summary of the Application: This compound has been studied for its chemical properties and structure . Understanding the properties and structure of a compound is crucial in many fields of scientific research, including drug discovery, materials science, and environmental science .

- Methods of Application or Experimental Procedures: Various analytical techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry may have been used to study the compound’s structure and properties .

- Results or Outcomes: Detailed understanding of the compound’s structure and properties, which can inform its potential uses in various fields .

Safety And Hazards

特性

IUPAC Name |

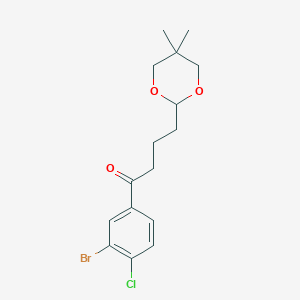

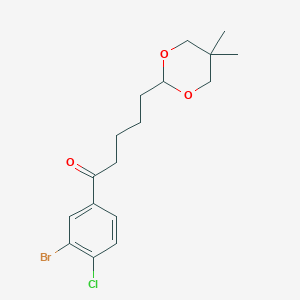

tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGGMJYQYBZNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146652 | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate | |

CAS RN |

1017782-71-6 | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。